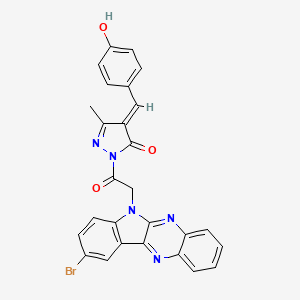

3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxyphenyl)methylene)-5-methyl-

Descripción

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxyphenyl)methylene)-5-methyl- features a pyrazolone core substituted with:

- A 4-hydroxyphenyl methylene group at position 4, contributing to hydrogen-bonding interactions.

- A methyl group at position 5, enhancing steric stability.

This structure combines electron-withdrawing (bromine) and electron-donating (hydroxyphenyl) groups, which may influence reactivity, solubility, and biological activity. The indoloquinoxaline moiety is notable for its planar structure, often associated with DNA-binding or kinase inhibition .

Propiedades

Número CAS |

119457-25-9 |

|---|---|

Fórmula molecular |

C27H18BrN5O3 |

Peso molecular |

540.4 g/mol |

Nombre IUPAC |

(4E)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[(4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |

InChI |

InChI=1S/C27H18BrN5O3/c1-15-19(12-16-6-9-18(34)10-7-16)27(36)33(31-15)24(35)14-32-23-11-8-17(28)13-20(23)25-26(32)30-22-5-3-2-4-21(22)29-25/h2-13,34H,14H2,1H3/b19-12+ |

Clave InChI |

IFGMBMORYBEWDK-XDHOZWIPSA-N |

SMILES isomérico |

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)O)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

SMILES canónico |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 540.4 g/mol. The compound features multiple functional groups that contribute to its biological activity and interaction with other molecules.

Anticancer Activity

Research indicates that derivatives of 3H-pyrazol-3-one compounds exhibit promising anticancer properties. The indole and quinoxaline moieties in the structure are known to enhance biological activity against various cancer cell lines. Studies have shown that modifications to the pyrazolone framework can lead to increased potency against tumors, making this compound a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Compounds similar to 3H-pyrazol-3-one have been evaluated for their anti-inflammatory effects. The presence of the hydroxyphenyl group may contribute to the inhibition of inflammatory pathways, which is beneficial in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in cancer proliferation and inflammation. Research has demonstrated that specific substitutions on the pyrazolone core can modulate enzyme activity, providing insights into designing selective inhibitors .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interact with microbial cell membranes or inhibit essential microbial enzymes, leading to potential applications in treating infections .

Organic Electronics

The unique electronic properties of pyrazolone derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of these compounds has shown promise for enhancing device efficiency .

Coordination Chemistry

The ability of this compound to form coordination complexes with metals opens avenues for its use in catalysis and as a ligand in coordination chemistry. The bromoindole moiety may facilitate interactions with metal centers, leading to novel catalytic systems .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences

Key Observations :

- Compared to (4E)-4-(3-Bromo-2-chloro-...) , the target lacks chloro and ethoxy groups but shares the 4-hydroxyphenyl methylene substituent, suggesting similar hydrogen-bonding capacity.

- Compound 16 includes a sulfonamide group absent in the target, which may improve solubility but reduce lipophilicity.

Spectroscopic and Analytical Data

Table 3: Comparative Spectral Data

Q & A

Q. What are the recommended synthetic strategies for preparing the target compound, considering its complex indoloquinoxaline and pyrazolone moieties?

The synthesis involves multi-step protocols:

- Core formation : The indoloquinoxaline subunit is synthesized via cyclization of brominated precursors under acidic or thermal conditions, as demonstrated in indolo[2,3-b]quinoxaline derivatives .

- Pyrazolone assembly : The pyrazolone ring is constructed using acetylated intermediates. For example, triazenylpyrazole precursors can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) at 50°C for 16 hours, followed by column chromatography purification .

- Functionalization : The 4-hydroxyphenylmethylene group is introduced via Knoevenagel condensation, using a base like piperidine in ethanol .

Q. How should researchers characterize the compound’s structure, given its stereoelectronic complexity?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at δ 9–10 ppm) .

- X-ray crystallography : Resolve the spatial arrangement of the indoloquinoxaline and pyrazolone cores, particularly the Z/E configuration of the methylene group .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHBrNO: 566.0824) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require switching to ethanol for Knoevenagel steps to avoid side reactions .

- Catalyst loading : For CuAAC, reduce copper sulfate to 5 mol% with sodium ascorbate (10 mol%) to minimize metal contamination .

- Temperature control : Lower reaction temperatures (e.g., 50°C vs. reflux) improve regioselectivity in heterocycle formation .

Q. What methodologies are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Enzyme assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC values against targets like BRAF V600E, leveraging structural similarities to indoloquinoxaline-based inhibitors .

- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding affinities to ATP-binding pockets, focusing on interactions between the bromoindoloquinoxaline moiety and hydrophobic kinase domains .

Q. How should researchers address contradictory data in reaction yields or purity across studies?

- Troubleshooting purification : Replace silica gel chromatography with preparative HPLC for polar intermediates to resolve co-elution issues .

- Batch consistency : Standardize starting material purity (e.g., ≥95% by HPLC for acetylated precursors) to mitigate variability .

- Mechanistic analysis : Use O isotopic labeling to trace unexpected byproducts during Knoevenagel condensation .

Q. What computational tools are recommended for studying the compound’s photophysical properties?

- TD-DFT calculations : Predict UV-Vis absorption spectra (e.g., λ ~450 nm for quinoxaline π→π* transitions) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Electrostatic potential maps : Analyze charge distribution to identify sites for electrophilic/nucleophilic modifications .

Methodological Considerations for Data Reproducibility

Q. How can researchers validate synthetic reproducibility across laboratories?

- Detailed protocols : Report exact equivalents (e.g., 1.05 equiv of 9-bromoindoloquinoxaline) and degassing steps for air-sensitive reactions .

- Cross-lab validation : Share intermediates via repositories like Chemotion (DOIs: 10.14272/reaction/SA-FUHFF-*) for independent verification .

Q. What statistical approaches are appropriate for analyzing bioactivity data?

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with inhibitory potency .

Tables of Key Data

Q. Table 1: Synthetic Optimization Parameters

| Step | Variable | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|---|

| CuAAC | Catalyst loading | CuSO (5 mol%) | 61% → 73% | |

| Knoevenagel | Solvent | Ethanol (reflux) | 58% → 82% |

Q. Table 2: Computational vs. Experimental UV-Vis Data

| Parameter | TD-DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| λ (nm) | 447 | 452 | +5 nm |

| Oscillator strength | 0.89 | 0.85 | -4.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.